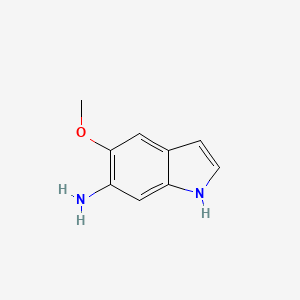

5-Methoxy-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPHDTUEDMOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Methoxy 1h Indol 6 Amine Analogs

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

Nitration of 5-methoxyindole (B15748) using reagents like a mixture of nitric acid and sulfuric acid proceeds with regioselectivity, yielding 5-methoxy-6-nitro-1H-indole. vulcanchem.com This reaction is a key step in the synthesis of 5-Methoxy-1H-indol-6-amine, where the electron-donating methoxy (B1213986) group directs the electrophilic nitronium ion to the adjacent C6 position. vulcanchem.com

Another significant electrophilic substitution is the Friedel-Crafts acylation. The reaction of 5-methoxyindole with acetyl chloride in the presence of a Lewis acid like diethylaluminum chloride can introduce an acetyl group at the C3 position. ikm.org.my The choice of Lewis acid is critical; for instance, reactions with SnCl₄ and TiCl₄ have been reported to give low yields, while AlCl₃ may lead to decomposition. ikm.org.my

Deuterium labelling experiments have shown that electrophilic cyclization of 4-(5-methoxyindol-3-yl)butanol occurs through two simultaneous pathways: a main route involving initial attack at the C3 position and a minor pathway with direct attack at the C2 position. rsc.org This highlights the nuanced reactivity of the 5-methoxyindole system, which shows a higher-than-expected degree of C2 substitution compared to other methoxy-substituted indoles. rsc.org

| Reaction | Reagents | Position of Substitution | Product Example | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C6 | 5-Methoxy-6-nitro-1H-indole | vulcanchem.com |

| Friedel-Crafts Acylation | Acetyl chloride / Et₂AlCl | C3 | 5-Methoxy-3-acetylindole | ikm.org.my |

| Vilsmeier-Haack | DMF / POCl₃ | C3 | 1-Methoxyindole-3-carbaldehyde | rsc.org |

| Cyclization | Boron trifluoride (catalyst) | C2 and C3 | 6-Methoxytetrahydrocarbazole | rsc.org |

Oxidation Reactions

Methoxy-substituted indoles can undergo various oxidation reactions, often leading to the formation of quinonoid or dimeric structures. The specific outcome depends on the oxidizing agent and the substitution pattern of the indole analog.

One-electron oxidation of hydroxy-methoxyindole analogs, such as 6-hydroxy-5-methoxyindole, has been studied using pulse radiolysis. nih.gov This process generates semiquinone radicals as initial intermediates. nih.gov The subsequent decay of these radicals can lead to the formation of quinone methides and ultimately dimeric products. nih.gov Similarly, 5-methoxyindole-3-acetic acid (5-MIAA), when oxidized by horseradish peroxidase, forms a peroxyl radical that can promote lipid peroxidation. caymanchem.com

More conventional oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used to oxidize methoxyindoles. For analogs containing both amino and carboxylic acid groups, such as 5-amino-1H-indole-6-carboxylic acid, oxidation can lead to the formation of quinonoid structures.

| Substrate | Oxidizing Agent/Method | Intermediate/Product Type | Reference |

|---|---|---|---|

| 5-Methoxy-2,3-diphenyl-1H-indole | Potassium permanganate or Chromium trioxide | Corresponding oxidized products | |

| 6-Hydroxy-5-methoxyindole | Pulse radiolysis (N₃ radical) | Semiquinone radical, Quinone methide | nih.gov |

| 5-Methoxyindole-3-acetic acid | Horseradish Peroxidase (HRP) | Peroxyl radical | caymanchem.com |

| 5-Amino-1H-indole-6-carboxylic acid | General oxidation | Quinonoid structures |

Reduction Reactions (e.g., nitro to amino group transformations)

The reduction of a nitro group to a primary amine is a fundamental transformation for the synthesis of this compound and its analogs from nitro-indole precursors. vulcanchem.com This reaction can be achieved with high efficiency using several methods.

Catalytic hydrogenation is a widely used and effective method. The reduction of ethyl 5-methoxy-6-nitroindole-2-carboxylate to the corresponding 6-amino derivative can be accomplished in high yield (90-95%) using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is valued for its high chemoselectivity, as it reduces the nitro group without affecting other functional groups like esters or the indole ring itself. Similarly, palladium-catalyzed hydrogenation of nitro-esters has been employed as a key step in the synthesis of various methoxyindoles. sci-hub.st

Alternatively, chemical reduction methods are also employed. The Leimgruber–Batcho indole synthesis, for instance, often involves the reduction of a nitro group using reagents like iron powder or tin chloride in the presence of hydrochloric acid.

| Substrate | Reagents/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl 5-methoxy-6-nitroindole-2-carboxylate | 10% Pd/C, H₂ (1 atm) | Ethanol | 90–95% | |

| o-Nitrotoluene derivatives | Iron powder or Tin chloride, HCl | N/A | N/A | |

| Nitro-ester I | Pd/C, H₂ (40 lb.) | Ethyl acetate | N/A | sci-hub.st |

| 5-Methoxy-6-nitro-1H-indole | General reduction | N/A | N/A | vulcanchem.com |

Derivatization via Mannich Reaction

The Mannich reaction is a powerful tool for the C3-functionalization of indoles, introducing an aminomethyl group onto the ring. Methoxy-substituted indoles readily participate in this reaction. For example, 1,5-dimethoxyindole undergoes the Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to yield the corresponding 3-dimethylaminomethyl derivative. rsc.org Similarly, 6-methoxy-1H-indole can be reacted with various amines and formaldehyde to produce a range of Mannich bases. nih.gov

The reaction can also be directed to the N1 position under specific conditions. Using tBuOK as a base, unprotected indole can react with aminomethylating agents to give N1-substituted products. frontiersin.org

Furthermore, a more complex acid-catalyzed cross-Mannich reaction has been utilized to synthesize unsymmetrical 2,2'-bisindole scaffolds. researchgate.net In this approach, a 5-methoxyindole derivative bearing a transient blocking group at C3 reacts with a tryptamine (B22526) derivative. researchgate.net

| Indole Substrate | Reagents | Position of Derivatization | Product Type | Reference |

|---|---|---|---|---|

| 1,5-Dimethoxyindole | Formaldehyde, Dimethylamine | C3 | 3-Dimethylaminomethyl derivative | rsc.org |

| 6-Methoxy-1H-indole | Formaldehyde, Piperidine | C3 | 3-(Piperidin-1-ylmethyl) derivative | nih.gov |

| 5-Methoxyindole | Piperidine, Formaldehyde | N1 | 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole | frontiersin.org |

| 3-Acetoxy-5-methoxyindole | Tryptamine derivative, Acid catalyst | C2 (Cross-coupling) | Unsymmetrical 2,2'-bisindole | researchgate.net |

Amide Formation and Related Coupling Reactions

The 6-amino group of this compound is a nucleophilic primary amine, making it an excellent substrate for amide formation and related coupling reactions. These reactions are crucial for extending the molecular framework and are frequently used in medicinal chemistry to create libraries of derivatives.

A standard method for amide synthesis involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride. For instance, the acid chloride of indomethacin, a well-known 5-methoxyindole derivative, reacts readily with amines like 4-aminoacetophenone or ethyl glycinate (B8599266) to form the corresponding amides. researchgate.net A general approach involves activating a carboxylic acid and then adding the amine to form the amide bond, a process that can be done in various solvents like toluene (B28343) or acetonitrile (B52724). acs.org

Beyond simple amides, the amino group can react with other carbonyl compounds. For example, 5-methoxy-1H-indole-2-carbohydrazide, formed from the corresponding ester and hydrazine (B178648) hydrate, can be condensed with isatin (B1672199) derivatives to form complex isatin-indole molecular hybrids. mdpi.com

| Amine Source | Acylating/Coupling Partner | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Aminoacetophenone | Indomethacin acyl chloride | Dry benzene (B151609) | N-Aryl acetamide | researchgate.net |

| Ethyl glycinate | Indomethacin acyl chloride | N/A | N-Acyl glycinate ester | researchgate.net |

| Generic amine | Generic carboxylic acid | Phosphonium salt activators, Toluene | Amide | acs.org |

| 5-Methoxy-1H-indole-2-carbohydrazide | Isatin derivatives | Glacial acetic acid, reflux | Indole-carbohydrazone | mdpi.com |

Metal-Catalyzed Coupling Reactions of Methoxyindole Systems

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Methoxyindole systems are versatile substrates for these transformations. unl.pt

The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, has been employed for the preparation of 3-substituted bis-indoles. chim.it Other palladium-catalyzed reactions like the Sonogashira and Heck couplings are also widely used for the functionalization of indole and azaindole cores. unl.pt

More recently, novel coupling strategies have emerged. An aluminum-catalyzed C3–N1′ cross-coupling reaction between indoles and N-methoxyindoles (acting as N-electrophilic reagents) has been developed. mdpi.comresearchgate.net This method provides a unique approach to forming C3–N1′ linked bisindoles, a challenging bond construction due to the intrinsic nucleophilicity of both the C3 and N1 positions of the indole ring. mdpi.comresearchgate.net This transformation highlights the potential for using N-methoxyindoles in umpolung (reactivity reversal) strategies. researchgate.net

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Substituted indole | Aryl/vinyl boronic acid | Palladium-based | C-C | chim.it |

| Sonogashira Coupling | Halo-azaindole | Terminal alkyne | CuI / Pd(PPh₃)₄ | C-C (sp-sp²) | unl.pt |

| C3–N1′ Cross-Coupling | N-Methoxyindole | Indole | Aluminum-based Lewis acid | C-N | mdpi.comresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of Methoxyindole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. uobasrah.edu.iqweebly.comresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of methoxyindole derivatives. The chemical shifts observed in the spectra are indicative of the electronic environment of each proton and carbon atom. uobasrah.edu.iq

For instance, in derivatives of 5-methoxyindole (B15748), the protons on the indole (B1671886) ring exhibit characteristic chemical shifts. The NH proton of the indole skeleton can be identified by its exchange with D₂O. ipb.pt In a related compound, 2-(5-methoxy-1H-indol-3-yl)acetonitrile, the ¹H NMR spectrum in CDCl₃ shows a singlet for the NH proton at δ 8.08 ppm. The aromatic protons appear at δ 7.23-7.37 (m, 1H), δ 7.18 (dd, J = 2.6, 1.3 Hz, 1H), δ 6.97-7.01 (m, 1H), and δ 6.90 (ddd, J = 8.8, 2.6, 0.8 Hz, 1H). The methoxy (B1213986) group protons resonate as a singlet at δ 3.86 ppm, and the methylene (B1212753) protons appear as a singlet at δ 3.79 ppm. amazonaws.com

The ¹³C NMR spectrum of 2-(5-methoxy-1H-indol-3-yl)acetonitrile provides complementary information, with the following assignments: δ 154.5 (C-5), 131.2, 126.3, 123.3, 118.1, 113.2, 112.3, 104.3, 99.6, 55.8 (methoxy carbon), and 14.4 ppm. amazonaws.com Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to support experimental NMR data and aid in the precise assignment of chemical shifts. researchgate.netresearchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxyindole Derivatives Data derived from analogous indole derivatives. amazonaws.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

| NH | ~8.1 | - | Indole NH |

| H-2 | ~7.2 | ~125-130 | Aromatic CH |

| H-3 | ~6.8-7.2 | ~115-120 | Aromatic CH |

| H-4 | ~6.5-6.7 | - | Aromatic CH |

| C-5 | - | ~150-155 | C-O (methoxy) |

| C-6 | - | ~145-150 | C-O (methoxy) |

| H-7 | ~6.5-6.7 | - | Aromatic CH |

| OCH₃ | ~3.8-3.9 | ~55-56 | Methoxy protons/carbon |

To unravel more complex molecular structures and confirm assignments, advanced two-dimensional (2D) NMR techniques are indispensable. weebly.comnumberanalytics.com These experiments provide through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system. ipb.ptnih.govmdpi.com For example, in the analysis of 6-methoxy-1H-indole-2-carboxylic acid, COSY spectra showed correlations between coupled hydrogens, aiding in their assignment. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. numberanalytics.comnih.govmdpi.com This technique is crucial for assigning carbon signals based on their attached protons. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons that are two or three bonds away. numberanalytics.comnih.govmdpi.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, in the structural elucidation of 6-methoxy-1H-indole-2-carboxylic acid, HMBC assignments for long-range ¹H-¹³C couplings were essential. nih.govmdpi.comresearchgate.net

Together, these 2D NMR techniques provide a comprehensive picture of the molecular connectivity, allowing for the unambiguous structural determination of complex methoxyindole compounds. nih.govmdpi.com

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for characterizing nitrogen-containing heterocyclic compounds like indoles, as it directly probes the electronic environment of the nitrogen atoms. ipb.ptsintef.no The chemical shift of the nitrogen atom is sensitive to its molecular structure and the surrounding medium. sintef.no

While ¹⁵N NMR has been underutilized in some areas, its application in the study of amines and heterocycles is growing. sintef.no For instance, ¹H-¹⁵N HSQC and HMBC experiments can be used to assign the chemical shifts of nitrogen atoms and their coupled protons. ipb.pt The ¹⁵N chemical shift can provide information about the availability of the lone pair of electrons on the nitrogen, which is crucial for understanding the reactivity of the molecule. sintef.no In some cases, ¹⁵N NMR has been used in conjunction with ¹³C metabolic flux analysis to study amino acid metabolism. nih.gov The development of isotope-labeling techniques, such as the introduction of ¹⁵N labels, can further enhance the utility of NMR in structural and bioanalytical studies. openmedscience.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Molecular Connectivity and Stereochemistry

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the molecular vibrations of compounds. acs.org These two techniques are complementary, as they are sensitive to different types of vibrations. acs.org

In the study of methoxyindole derivatives, IR and Raman spectroscopy can identify key functional groups. For example, the N-H stretch of the indole ring is typically observed as a broad peak around 3400 cm⁻¹. The C-O stretches of the methoxy group appear as strong bands in the 1050–1250 cm⁻¹ region. Aromatic C=C stretching vibrations produce signals between 1450–1600 cm⁻¹.

In a study of 5-methoxyindole-2-carboxylic acid, the infrared and Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations to provide a detailed vibrational assignment. nih.govresearchgate.net Similarly, the vibrational frequencies of 5-methoxyindole-3-carboxaldehyde (B80102) were calculated and assigned based on potential energy distribution. aip.org Differences in the IR spectra of polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have been used to distinguish between different crystalline forms, with notable shifts in the N-H and O-H stretching vibrations. mdpi.com

Raman spectroscopy can provide additional information, particularly regarding ring breathing modes (around 600-800 cm⁻¹) and symmetric C-O stretches (around 1100 cm⁻¹). The differences in the Raman spectra of polymorphs can also be significant, sometimes even more so than the differences in their IR spectra. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for Methoxyindole Derivatives Data derived from analogous indole derivatives. scialert.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | ~3400 (broad) |

| Aromatic C-H | Stretch | ~3100-3000 |

| Methoxy C-O | Stretch | 1050-1250 (strong) |

| Aromatic C=C | Stretch | 1450-1600 |

| Indole Ring | Breathing | 600-800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For example, the HRMS (ESI) of N,N',N''-Tris[(5-methoxy-1H-indol-3-yl)ethyl]benzene-1,3,5-tricarboxamide was used to confirm its molecular formula as C₄₂H₄₂N₆O₆ by comparing the calculated mass (727.323860 for [M+H]⁺) with the found mass (727.323837). mdpi.com Similarly, the HRMS of 2-(5-methoxy-1H-indol-3-yl)acetonitrile was used to confirm its molecular formula. amazonaws.com In the analysis of various indole derivatives, HRMS is routinely used to verify the elemental composition of the synthesized compounds. rsc.org MS can also be used to identify and characterize impurities and byproducts in a reaction mixture. researchgate.net

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Single-crystal X-ray diffraction provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

In the study of a hydrazone derivative of 5-methoxy-indole carboxylic acid, single-crystal X-ray diffraction revealed a combination of hydrogen bonding interactions, short contacts, and π–π stacking that stabilize the three-dimensional packing of the molecules in the crystal structure. mdpi.comresearchgate.net The study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid by single-crystal X-ray diffraction showed the formation of cyclic dimers via double hydrogen bonds, which was different from the previously known polymorph. mdpi.com For 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one, X-ray diffraction analysis revealed a monoclinic crystal system and provided details on the hydrogen bonds and π-π stacking interactions that create a unique supramolecular architecture. researchgate.net

When suitable single crystals are not available, X-ray powder diffraction (XRPD) can be used for structural determination, although it is more challenging for complex organic molecules. rsc.orgiucr.org

Crystal Structure Analysis including Unit Cell Parameters and Space Group Determination

The crystal structures of methoxyindole derivatives have been a subject of detailed investigation, revealing the existence of multiple polymorphic forms. A notable example is 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which at least two polymorphs have been characterized.

Polymorph 1 of MI2CA crystallizes in the monoclinic C2/c space group. mdpi.comnist.gov Its asymmetric unit cell contains two independent molecules. mdpi.comnist.gov This arrangement results in a unit cell containing a total of 16 molecules. mdpi.comnist.gov

Polymorph 2 of MI2CA presents a different crystallographic profile. It crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnist.govnih.govmdpi.com The unit cell contains four molecules (Z = 4). mdpi.comnist.govnih.govmdpi.com The discovery and characterization of this second polymorph underscore the structural diversity inherent in this class of compounds. mdpi.comnih.govmdpi.com

Similarly, hydrazone derivatives of 5-methoxyindole carboxylic acid have been found to crystallize in different space groups, including the monoclinic P2₁/c and the triclinic P-1 systems, with one or two independent molecules in the asymmetric unit. Current time information in Bangalore, IN.

Table 1: Comparative Crystallographic Data for MI2CA Polymorphs

| Parameter | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| **β (°) ** | 91.06(3) | 91.871(5) |

| Z | 16 | 4 |

| Ref. | mdpi.comnist.gov | mdpi.comnist.govnih.govmdpi.com |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···O contacts, π-π interactions)

The crystal packing of methoxyindole compounds is governed by a network of non-covalent interactions, which are critical in defining their three-dimensional architecture.

Hydrogen Bonding: Hydrogen bonds are predominant in stabilizing the crystal lattices. In Polymorph 2 of MI2CA, a distinctive feature is the formation of cyclic dimers through dual, nearly linear O–H⋯O hydrogen bonds between the carboxylic acid moieties of adjacent molecules, creating an R₂²(8) ring motif. mdpi.comnist.gov Furthermore, a strong N–H⋯O hydrogen bond is observed between the indole's N-H group and the oxygen atom of the methoxy group on an adjacent dimer, forming an R₂²(9) ring. mdpi.com This contrasts with Polymorph 1, where the N-H group of the indole ring forms a hydrogen bond with the oxygen of a carboxyl group instead of the methoxy group. mdpi.comnist.gov In hydrazone derivatives of 5-methoxyindole carboxylic acid, strong hydrogen bonds of the N–H⋯O=C, O–H⋯O=C, and N–H(indole)⋯O–CH₃ types are also detected. mdpi.comCurrent time information in Bangalore, IN.

C-H···O Contacts: Weak C–H⋯O interactions provide additional stability to the crystal structures. In Polymorph 2 of MI2CA, a C6–H6⋯O1 interaction is identified. mdpi.com Polymorph 1 exhibits a different set of contacts, including C7A−H7A∙∙∙O2A and C7B−H7B∙∙∙O2A interactions. mdpi.com

π-π Interactions: The aromatic nature of the indole ring system facilitates π-π stacking interactions. In certain hydrazone derivatives of 5-methoxyindole carboxylic acid, staggering (parallel-displaced) π-π stacking interactions have been observed between the indole and phenyl rings, with centroid-to-centroid distances of approximately 3.624 Å. mdpi.comCurrent time information in Bangalore, IN. These interactions, along with hydrogen bonds and other short contacts, are crucial for the stabilization and specific three-dimensional packing of the molecules. Current time information in Bangalore, IN.researchgate.net

Table 2: Key Intermolecular Interactions in Methoxyindole Derivatives

| Interaction Type | Participating Groups | Compound Example | Reference |

|---|---|---|---|

| O–H⋯O Hydrogen Bond | Carboxylic acid dimers | MI2CA Polymorph 2 | mdpi.comnist.gov |

| N–H⋯O Hydrogen Bond | Indole N-H and Methoxy O | MI2CA Polymorph 2 | mdpi.com |

| N–H⋯O Hydrogen Bond | Indole N-H and Carboxyl O | MI2CA Polymorph 1 | mdpi.comnist.gov |

| C–H⋯O Contact | Aromatic C-H and Carboxyl O | MI2CA Polymorph 2 | mdpi.com |

| π-π Stacking | Indole and Phenyl rings | 5-MICA Hydrazone | mdpi.comCurrent time information in Bangalore, IN. |

Polymorphism in Methoxyindole Carboxylic Acids and Related Compounds

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a well-documented phenomenon in methoxyindole carboxylic acids. The case of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) is a prime example, with two distinct polymorphs identified and characterized. mdpi.comnist.gov

The structural differences between Polymorph 1 (space group C2/c) and Polymorph 2 (space group P2₁/c) are significant. mdpi.comnist.gov A key distinguishing feature is the presence of cyclic dimers linked by double O-H···O hydrogen bonds in Polymorph 2, a motif that is absent in Polymorph 1. mdpi.comnist.gov In Polymorph 1, the molecules form ribbon-like chains through intermolecular O–H⋯O and N–H⋯O hydrogen bonds. mdpi.comnist.gov

Theoretical and Computational Chemistry Studies of Methoxyindoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indole (B1671886) derivatives, these calculations typically show a planar indole ring. In related methoxyindoles, such as 5-methoxy-1H-indole-2-carboxylic acid, DFT studies have been used to investigate and compare different polymorphic forms, revealing the influence of intermolecular interactions like hydrogen bonds on the crystal structure. mdpi.com The geometry optimization of a molecule is crucial as it forms the basis for all other computational predictions. For instance, in a study of a dimeric 5-methoxyindole (B15748) derivative, DFT calculations at the B3LYP/6-311++G(d,p) level were used to obtain the equilibrium geometry before further spectroscopic and electronic analysis. worldscientific.com

The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through DFT. This includes the calculation of molecular orbitals and electron density, which are fundamental to understanding a molecule's reactivity and spectroscopic behavior.

A significant application of DFT is the prediction of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) wavenumbers can be correlated with experimental spectra to aid in structure elucidation and assignment of spectral bands. worldscientific.com

For instance, the ¹H and ¹³C NMR chemical shifts of methoxyindole derivatives can be predicted. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the indole ring. In a related compound, 5-ethoxy-6-methoxy-1H-indole, the methoxy (B1213986) group protons are predicted to resonate around δ 3.8–3.9 ppm. DFT calculations coupled with machine learning are increasingly used for more accurate prediction of ¹H NMR chemical shifts, achieving errors as low as 0.2-0.4 ppm (root mean square error). nih.gov

Vibrational wavenumbers from Infrared (IR) and Raman spectroscopy can also be calculated using DFT. worldscientific.com For 5-ethoxy-6-methoxy-1H-indole, characteristic C-O stretches for the methoxy group are predicted in the 1050–1250 cm⁻¹ region, while the N-H stretch of the indole ring is expected around 3400 cm⁻¹. These theoretical predictions are often scaled to better match experimental values, accounting for systematic errors in the calculations. acs.org The table below shows a comparison of experimental and calculated vibrational frequencies for a related indole derivative.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 | Scaled theoretical value |

| C-O Stretch | 1050-1250 | Scaled theoretical value |

| Aromatic C=C Stretch | 1450-1600 | Scaled theoretical value |

| Data derived from analogous indole derivatives. |

Geometry Optimization and Electronic Structure Determination

Frontier Molecular Orbital Theory: HOMO-LUMO Analysis and Charge Delocalization Studies

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electrical transport properties. researchgate.netirjweb.com A smaller gap suggests a more reactive molecule. researchgate.net

HOMO-LUMO analysis helps in understanding charge delocalization within the molecule. worldscientific.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. researchgate.net For a related dimeric 5-methoxyindole compound, HOMO-LUMO analysis was performed to investigate charge delocalization across the molecule. worldscientific.com Quantum chemical calculations for various heterocyclic compounds determine these orbital energies and the resulting energy gap. irjweb.commdpi.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method is used to study intramolecular charge transfer interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. worldscientific.comuni-muenchen.de The stability of the molecule can be assessed through the hyperconjugative interactions revealed by NBO analysis. dergipark.org.trmjcce.org.mk

For a dimeric 5-methoxyindole derivative, NBO analysis confirmed the presence of intramolecular charge transfer interactions. worldscientific.com This type of analysis is a standard computational tool for understanding the electronic delocalization and bonding in various organic molecules. dergipark.org.trmjcce.org.mkresearchgate.net

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are used to explore the possible three-dimensional conformations of a molecule and their relative energies. This is particularly important for flexible molecules that can exist in multiple shapes. For a derivative of 6-hydroxy-L-tryptophan, DFT studies identified two dominant conformers based on the orientation of the hydroxyl group. Conformational analysis of key intermediates was also crucial in the total synthesis of physostigmine, a related indole alkaloid. acs.org Such studies provide insights into the molecule's preferred shape, which can influence its biological activity and interactions with other molecules.

Application of Computer-Aided Structure Elucidation (CASE) Systems in Methoxyindole Characterization

Computer-Aided Structure Elucidation (CASE) systems are sophisticated software tools that assist in determining the chemical structure of unknown compounds based on their spectroscopic data. These systems often integrate various analytical techniques, such as NMR, mass spectrometry, and IR spectroscopy. researchgate.net In the structural determination of complex natural products containing a methoxyindole moiety, such as breitfussin A, a combination of AFM, CASE, and DFT calculations of ¹³C-NMR shifts was employed to unambiguously determine the structure. researchgate.netmdpi.com The use of CASE, often in conjunction with DFT predictions, has become a powerful strategy for characterizing novel and complex molecules, including those with a methoxyindole core. researchgate.netresearchgate.net

Advanced Research on Derivatives and Analogs of 5 Methoxy 1h Indol 6 Amine

Synthesis of Substituted 5-Methoxy-1H-indole-6-amine Derivatives with Varied Side Chains or Ring Modifications

The synthesis of derivatives of 5-methoxy-1H-indol-6-amine involves a variety of chemical strategies aimed at modifying the indole (B1671886) core or introducing diverse side chains. These modifications are crucial for exploring the chemical space around the parent molecule.

One common approach begins with a commercially available or synthesized substituted indole. For instance, the synthesis of 2-methyl-5-methoxy-6-amino-1H-indole starts from 2-methyl-5-methoxy-indole. nih.gov A key step in this pathway is the Vilsmeier-Haack formylation of the indole, which introduces a reactive group for further elaboration. nih.gov Another foundational synthetic strategy is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives to construct the indole ring system, followed by the reduction of the nitro group to an amine. This method offers regioselective control, which is vital for producing specifically substituted indoles.

Ring modifications often employ modern cross-coupling reactions. For example, to introduce new aromatic or heterocyclic rings onto the indole scaffold, a Suzuki-Miyaura cross-coupling reaction can be utilized. nih.gov This process typically requires an initial halogenation of the indole ring, such as iodination, to create a suitable coupling partner. nih.gov The subsequent reaction with a boronic acid in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, leading to complex, fused-ring systems or biaryl structures. nih.gov

The modification of side chains is another key area of synthesis. The amino group at the 6-position, or other functional groups on the indole ring, can serve as a handle for attaching various chains. For example, N-(1H-indol-5-yl)acetamides can be synthesized by reacting 1H-indol-5-amine with chloroacetyl chloride to form an intermediate, which is then coupled with various amines to generate a library of derivatives with diverse side chains. iosrjournals.org

A specific synthetic route to a key intermediate, 2-methyl-5-methoxy-6-amino-1H-indole, involves the hydrogenation of a nitro-precursor (2-methyl-5-methoxy-6-nitro-1H-indole) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This reduction step is highly efficient, yielding the desired amine in pure form. nih.gov

| Derivative/Intermediate | Synthetic Strategy | Key Reagents/Steps | Source |

|---|---|---|---|

| 2-Methyl-5-methoxy-6-amino-1H-indole | Reduction of Nitro-indole | Hydrogenation using 10% Pd/C catalyst in ethanol. | nih.gov |

| Ethyl 3-iodo-1H-indole-2-carboxylates | Halogenation | Esterification followed by iodination in the presence of KOH. | nih.gov |

| 5-Amino-1H-indole-6-carboxylic acid | Leimgruber–Batcho Synthesis | Cyclization of an o-nitrotoluene derivative, followed by nitro group reduction. | |

| Indolo[2,3-c]quinolone-6-ones | Cross-Coupling and Cyclization | Suzuki-Miyaura reaction followed by a reduction/lactamization sequence. | nih.gov |

| N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides | Side Chain Elaboration | Reaction of 2-chloro-N-(1H-indol-5-yl)acetamide with substituted methanamines. | iosrjournals.org |

Rational Design Principles for Novel Methoxyindole Architectures

The rational design of novel methoxyindole architectures is a strategic process aimed at creating molecules with specific, enhanced properties. This approach relies heavily on understanding the relationship between a molecule's structure and its activity or function, often referred to as Structure-Activity Relationships (SAR).

A primary principle in the design of new methoxyindole analogs is the systematic modification of different parts of the molecule to probe their importance. Research has shown that modifications at the 2- and 5-positions of the indole ring significantly affect the molecule's properties. nih.gov For example, studies on certain indole derivatives revealed that a single 5-methoxy group was sufficient to maintain potent cytotoxicity, highlighting its importance for the molecule's function. acs.org Further investigations explored how replacing the methoxy (B1213986) group with other substituents like benzyloxy or a hydroxyl group altered the compound's activity, providing valuable SAR data. nih.gov

Bioisosteric replacement is another key design principle. This involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing a desired property. For instance, in the design of neuroprotective agents based on a methoxyindole scaffold, modifications were focused on a phenyl ring attached to the core structure. nih.gov The replacement of a hydroxyl group on this phenyl ring with a fluorine atom was explored to see if the desired activity could be retained or improved. nih.gov

The simplification of complex natural products into more synthetically accessible isosteres is also a powerful strategy. This approach was used to develop a library of substituted indolo[2,3-c]quinolone-6-ones as simplified isosteres of lamellarins, a class of marine alkaloids. nih.gov By isolating the key pharmacophore elements, chemists can create novel structures that are easier to synthesize and optimize. nih.gov

Computational tools and molecular modeling are increasingly integral to the rational design process. These methods allow for the prediction of how structural changes will affect a molecule's properties before synthesis is undertaken, saving time and resources. nih.gov This forward-thinking approach characterizes the rational design of novel compounds, including those based on the 5-amino-2-oxindole scaffold. nih.gov

| Design Principle | Example Application | Observed Outcome/Rationale | Source |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Modification of the 5-position on the indole ring (e.g., methoxy vs. hydroxyl). | The 5-methoxy group was found to be important for activity, while a 5-hydroxyl group led to a major loss of activity in some series. | nih.gov |

| SAR | Reduction of a β-keto group in a side chain to a β-OH group. | Led to increased potency, encouraging further exploration of this modification. | nih.gov |

| Bioisosteric Replacement | Replacement of a 4-OH on a phenyl ring with a 4-F substituent. | The neuroprotective activity was retained, demonstrating successful isosteric replacement. | nih.gov |

| Scaffold Simplification | Development of indolo[2,3-c]quinolone-6-ones as simplified Lamellarin isosteres. | Created a library of novel, synthetically accessible compounds with potent activity. | nih.gov |

Investigation of Structure-Electronic Property Relationships in Methoxyindole Systems

The electronic properties of indole and its derivatives are highly dependent on the nature and position of substituents on the aromatic ring. The investigation of these structure-electronic property relationships is fundamental to understanding the behavior of molecules like this compound.

A key aspect of the photophysics of indoles is the involvement of two low-lying excited singlet states, designated ¹Lₐ and ¹Lₑ. ru.nl The energetic ordering of these states is critically dependent on the electronic nature and position of any substituent. While in most substituted indoles the lowest excited singlet state has ¹Lₑ character, the presence and location of certain groups can alter this order. ru.nl These states can be distinguished by the orientation of their transition dipole moments. ru.nl

The permanent dipole moment of the indole system is also sensitive to substitution. Theoretical and experimental studies show that upon electronic excitation to a state with ¹Lₑ character, the permanent dipole moment is typically smaller than or equal to that of the electronic ground state. ru.nl Interestingly, 6-methoxyindole (B132359) has been noted as an exception to some of the general trends observed for the change in permanent dipole moment upon excitation, indicating a complex interplay between the methoxy substituent and the indole chromophore. ru.nl

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for analyzing these relationships. researchgate.net DFT calculations can determine various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's susceptibility to electrophilic attack, while the LUMO energy relates to its susceptibility to nucleophilic attack. researchgate.net

Substituents like the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups are known to affect these frontier orbitals. An electron-donating group generally raises the HOMO energy level, which can, in turn, decrease the HOMO-LUMO energy gap (ΔE). researchgate.net This change in the energy gap has profound implications for the molecule's chemical reactivity and its electronic absorption spectrum. Studies on various substituted indoles have systematically mapped how different functional groups alter these fundamental electronic properties. researchgate.net

| Compound/Substituent | Property Investigated | Finding/Observation | Source |

|---|---|---|---|

| Substituted Indoles | Energetic order of ¹Lₐ and ¹Lₑ states | The order is critically dependent on the electronic nature and position of the substituent. | ru.nl |

| 6-Methylindole | Permanent Dipole Moment | The dipole moment decreases upon electronic excitation, which is characteristic of an excited state with ¹Lₑ character. | ru.nl |

| Indole | HOMO/LUMO Energy Gap (Calculated) | Serves as a baseline for comparing the effects of various substituents. | researchgate.net |

| -OCH₃, -NH₂, -OH Substituents | Effect on Electronic Structure | These electron-donating groups influence HOMO/LUMO energies, dipole moments, and Mulliken charges. | researchgate.net |

Applications of 5 Methoxy 1h Indol 6 Amine in Chemical Materials and Sensor Science

Utilization as a Building Block in Complex Organic Molecule Synthesis

5-Methoxy-1H-indol-6-amine and its related methoxy-activated indole (B1671886) structures serve as crucial building blocks in the synthesis of more complex organic molecules. chim.it The electron-rich nature of the indole ring, further enhanced by the methoxy (B1213986) group, facilitates various chemical reactions, including electrophilic substitution. chim.itrsc.org

The presence of both an amino and a methoxy group offers regiochemical control and opportunities for diverse functionalization. For instance, the amino group can be a nucleophile or be transformed into other functional groups, while the indole nitrogen can participate in various coupling reactions. This versatility allows for the construction of intricate molecular architectures, including those found in pharmacologically active compounds and natural products. rsc.orgchim.it

Several synthetic strategies, such as the Fischer, Bischler, and Hemetsberger indole syntheses, are commonly employed to create methoxy-activated indoles. chim.it These methods, along with more modern catalytic approaches, provide access to a wide array of substituted indoles that can be used in multi-step syntheses. chim.itrsc.org For example, derivatives of this compound can be utilized in the synthesis of complex alkaloids and other biologically significant molecules. rsc.org

Development of Indole-Based Artificial Receptors and Molecular Recognition Systems (e.g., for Cations)

The indole nucleus is a valuable component in the design of artificial receptors for molecular recognition, capable of binding both ionic and neutral substrates. mdpi.comrsc.org The indole NH group can act as a hydrogen bond donor, a key interaction in molecular recognition. rsc.org The incorporation of a methoxy group, as in this compound derivatives, can further influence the binding properties of these receptors.

A notable example is the synthesis of a tripodal indole-based compound from 5-methoxytryptamine. mdpi.com Molecular modeling studies of this compound indicated its potential to act as a receptor for cations like the ammonium (B1175870) ion (NH₄⁺). mdpi.com The proposed binding mechanism involves hydrogen bonding interactions with the methoxy groups and NH-π interactions with the indole rings and the central benzene (B151609) ring. mdpi.com This demonstrates how the strategic placement of methoxy groups on an indole-based scaffold can contribute to the selective binding of specific cations.

The development of such artificial receptors is inspired by biological systems where tryptophan residues, containing the indole moiety, are often involved in binding substrates through hydrogen bonding and CH-π interactions. mdpi.com The ability to create synthetic receptors with high selectivity for specific ions has significant implications for areas such as sensing, separation, and catalysis.

Industrial Applications of Indole Derivatives in Materials Science (e.g., dyes, pigments, polymers)

Indole derivatives have found widespread applications in materials science, contributing to the development of dyes, pigments, and polymers. mdpi.comdergipark.org.tropenmedicinalchemistryjournal.com The unique electronic and photophysical properties of the indole ring system make it an attractive component for functional materials. researchgate.net

Dyes and Pigments: Indole-based structures are integral to various dyes and pigments. core.ac.ukbritannica.com For example, indigoid pigments, which include the well-known dye indigo, are derived from the indole structure. core.ac.ukbritannica.com These pigments can exhibit a range of colors, including red, green, blue, and purple. britannica.com More recently, indole-based organic dyes have been developed for applications in dye-sensitized solar cells (DSSCs). researchgate.netbohrium.comcjmr.org In these systems, the indole moiety often acts as an electron donor, a crucial role in the photon-to-electron conversion process. researchgate.net The introduction of substituents like methoxy groups can be used to tune the electronic energy levels (HOMO and LUMO) of the dye, thereby optimizing its performance. researchgate.net

Polymers: The indole unit is also being explored as a sustainable, bio-based aromatic unit for high-performance polymers. bioplasticsnews.comrsc.org Researchers have synthesized a series of novel polyesters by incorporating an indole-based dicarboxylate. bioplasticsnews.comrsc.org These indole-based polyesters were found to be amorphous and possess high glass transition temperatures, making them comparable to some commercial heat-tolerant polyesters. bioplasticsnews.com The random orientation of the indole units in the polymer backbone can diminish crystallinity. bioplasticsnews.com Furthermore, functional polymers with well-defined structures have been synthesized using indole derivatives, leading to materials with good thermal stability and interesting photophysical and electrochemical properties, such as solid-state fluorescence. rsc.org Porous organic polymers based on indole have also been prepared for applications like the removal of heavy metals from aqueous solutions. iaea.orgdntb.gov.ua

Potential in Chemosensor Design

The inherent fluorescence of many indole derivatives makes them promising candidates for the development of chemosensors. omicsonline.org A chemosensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. omicsonline.org The amino and methoxy groups of this compound can act as binding sites or modulate the electronic properties of the molecule upon interaction with an analyte.

The design of chemosensors often involves integrating a recognition unit (the part that binds the target) with a signaling unit (the part that produces the detectable signal). The indole scaffold can serve as part of the signaling unit. For instance, spiropyran-based sensors functionalized with amine groups have been developed for the detection of metal ions like copper(II). acs.org In these systems, the coordination of the metal ion to the amine and other groups can induce a structural change in the spiropyran, leading to a visible color change. acs.org Placing electron-donating groups, such as a methoxy group, on the indole portion of the sensor can enhance the optical response. acs.org

Furthermore, indole-based chemosensors have been explored for the detection of anions like cyanide. acs.org The development of highly sensitive and selective chemosensors is a crucial area of research with applications in environmental monitoring, industrial process control, and biomedical diagnostics. omicsonline.org The versatile chemistry of this compound and related compounds provides a rich platform for the design of novel chemosensors for a variety of analytes. acs.org

Q & A

Q. What are the common synthetic routes for 5-Methoxy-1H-indol-6-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step modifications of indole derivatives. A common approach includes:

- Chlorination and catalytic reduction : Starting from 5-methoxy-2-oxindole, chlorination with triphenylphosphine-CCl₄ in acetonitrile, followed by catalytic hydrogenation to introduce the amine group .

- Friedel-Crafts acylation : For functionalizing the indole ring, AlCl₃-catalyzed acylation can introduce substituents at specific positions .

- Optimization : Reaction temperature (e.g., 0–25°C for chlorination) and solvent polarity significantly affect yield. Lower temperatures reduce side reactions, while polar solvents enhance intermediate stability .

Q. Table 1: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination/Reduction | PPh₃-CCl₄, H₂/Pd-C | 65–75 | ≥95% |

| Friedel-Crafts Acylation | AlCl₃, acyl chloride, DCM, 0°C | 50–60 | ≥90% |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and hydrogen bonding patterns. For example, methoxy and amine groups exhibit torsional angles of 5–10° deviations from planarity .

- Spectroscopy :

- NMR : ¹H-NMR (DMSO-d₆) shows methoxy protons at δ 3.8 ppm and indole NH₂ as a broad singlet at δ 6.2 ppm .

- FT-IR : Stretching vibrations for N-H (3350 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .

Q. What factors influence the stability of this compound in laboratory settings?

- Methodological Answer :

- Degradation pathways : Autoxidation at the indole NH₂ group forms quinone-like byproducts, reducing bioactivity by ~40% over 72 hours at 25°C .

- Stabilization strategies :

- Storage at -20°C in argon atmosphere reduces degradation to <10% over 30 days.

- Buffered solutions (pH 6–7) minimize protonation-induced instability .

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Rate (%/day) | Major Byproduct |

|---|---|---|

| 25°C, air-exposed | 15–20 | 5-Methoxyindole-6-quinone |

| -20°C, argon | <0.5 | None detected |

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer :

- Cytotoxicity : MTT assay using HEK-293 or HeLa cells (IC₅₀ values typically 50–100 µM) .

- Receptor binding : Radioligand displacement assays for serotonin receptors (5-HT₁A/₂A), given structural similarity to tryptamine derivatives .

Advanced Research Questions

Q. How can advanced analytical methods resolve contradictions in stability and bioactivity data?

- Methodological Answer :

- HPLC-MS : Quantifies degradation products (e.g., 6-hydroxy metabolites) that retain activity, explaining discrepancies between parent compound stability and observed bioactivity .

- NMR kinetics : Tracks real-time degradation in D₂O, revealing pseudo-first-order kinetics (k = 0.012 h⁻¹ at 37°C) .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : B3LYP/6-311G(d,p) basis sets model HOMO-LUMO gaps (~4.2 eV), indicating redox activity. Methoxy groups lower electron density at C6, directing electrophilic attacks .

- Molecular docking : AutoDock Vina simulates binding to 5-HT₂A receptors (binding energy -8.5 kcal/mol), correlating with experimental IC₅₀ values .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Flow chemistry : Continuous hydrogenation reactors reduce Pd catalyst loading by 50% while achieving >90% conversion .

- Protecting groups : Boc-protection of the amine prevents oxidation during Friedel-Crafts steps, improving yield to 80% .

Q. What strategies address conflicting data on metabolite activity in cellular models?

- Methodological Answer :

- Metabolite isolation : SPE columns (C18) separate 5-methoxyindole-6-glucuronide from parent compounds for individual testing .

- Knockout models : CRISPR-edited CYP450 enzymes (e.g., CYP2D6) identify enzymes responsible for metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.